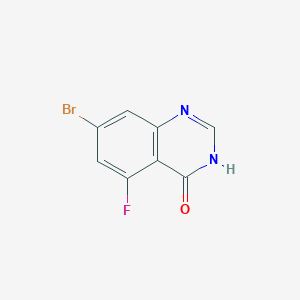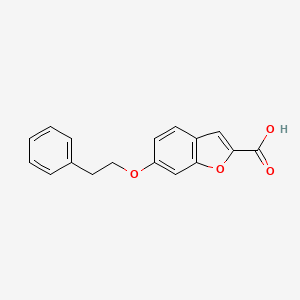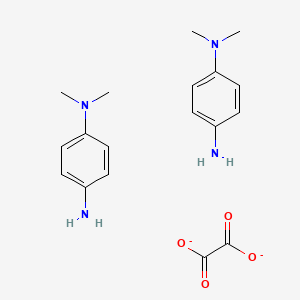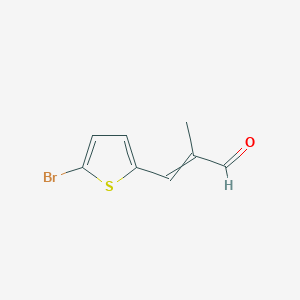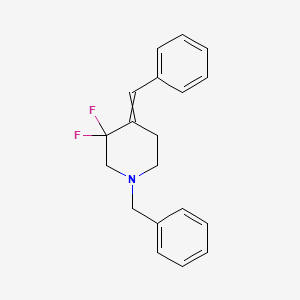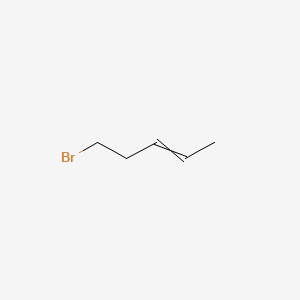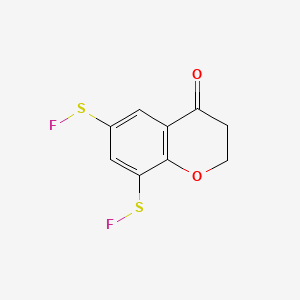
(6-Fluorosulfanyl-4-oxo-2,3-dihydrochromen-8-yl) thiohypofluorite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Fluorosulfanyl-4-oxo-2,3-dihydrochromen-8-yl) thiohypofluorite: is a synthetic organic compound that belongs to the class of chromen derivatives. This compound is characterized by the presence of a fluorosulfanyl group and a thiohypofluorite moiety attached to a chromen backbone. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluorosulfanyl-4-oxo-2,3-dihydrochromen-8-yl) thiohypofluorite typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen Backbone: The chromen backbone can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Fluorosulfanyl Group: The fluorosulfanyl group can be introduced via nucleophilic substitution reactions using fluorosulfanyl chloride and a suitable base.
Attachment of the Thiohypofluorite Moiety: The final step involves the reaction of the intermediate compound with thiohypofluorite reagents under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
(6-Fluorosulfanyl-4-oxo-2,3-dihydrochromen-8-yl) thiohypofluorite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the fluorosulfanyl group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted chromen derivatives.
科学研究应用
(6-Fluorosulfanyl-4-oxo-2,3-dihydrochromen-8-yl) thiohypofluorite has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (6-Fluorosulfanyl-4-oxo-2,3-dihydrochromen-8-yl) thiohypofluorite involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress by generating reactive oxygen species, leading to cellular damage or apoptosis.
相似化合物的比较
Similar Compounds
(6-Fluorosulfanyl-4-oxo-2,3-dihydrochromen-8-yl) thiohypochlorite: Similar structure but with a thiohypochlorite moiety instead of thiohypofluorite.
(6-Fluorosulfanyl-4-oxo-2,3-dihydrochromen-8-yl) thiocyanate: Contains a thiocyanate group instead of thiohypofluorite.
(6-Fluorosulfanyl-4-oxo-2,3-dihydrochromen-8-yl) thioacetate: Features a thioacetate group in place of thiohypofluorite.
Uniqueness
The uniqueness of (6-Fluorosulfanyl-4-oxo-2,3-dihydrochromen-8-yl) thiohypofluorite lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C9H6F2O2S2 |
|---|---|
分子量 |
248.3 g/mol |
IUPAC 名称 |
(6-fluorosulfanyl-4-oxo-2,3-dihydrochromen-8-yl) thiohypofluorite |
InChI |
InChI=1S/C9H6F2O2S2/c10-14-5-3-6-7(12)1-2-13-9(6)8(4-5)15-11/h3-4H,1-2H2 |
InChI 键 |
QUAHVAUPHVSWLH-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(C1=O)C=C(C=C2SF)SF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


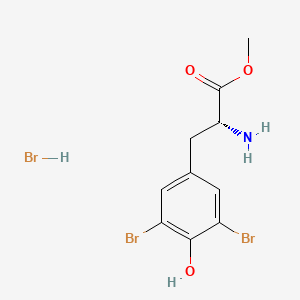


![6-bromo-2-[2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061100.png)
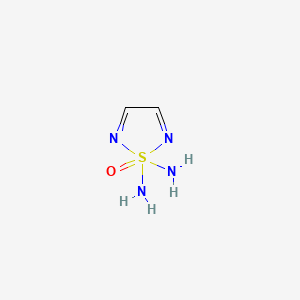
![Ethanone, 1-[(3S,4S)-4-aMino-3,4-dihydro-3-hydroxy-2,2-diMethyl-2H-1-benzopyran-6-yl]-, sulfate (1](/img/structure/B15061111.png)
